

How does PK 11195's performance compare in different species?

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Compound of Interest

Compound Name: PK 11195

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PK 11195: A Comparative Performance Analysis Across Species

For Researchers, Scientists, and Drug Development Professionals

(1-((2-chlorophenyl))-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide), commonly known as **PK 11195**, is a prototypical high-affinity antagonist for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. Its widespread use in research, particularly in the context of neuroinflammation imaging, necessitates a thorough understanding of its performance characteristics across different species. This guide provides an objective comparison of **PK 11195**'s performance with alternative TSPO ligands, supported by experimental data, detailed methodologies, and visual representations of associated biological pathways and workflows.

Comparative Binding Affinity of TSPO Ligands

The binding affinity of **PK 11195** and other notable TSPO ligands exhibits significant variability across species, a critical consideration for translational research. The following table summarizes the binding affinities (K_i or K_d values) in human, rat, and mouse tissues. It is important to note that while **PK 11195** demonstrates high affinity across these species, some second-generation ligands, such as PBR28 and DPA-714, show variable binding in human populations due to a common genetic polymorphism (rs6971), a factor that does not significantly affect **PK 11195** binding.^{[1][2][3]}

Ligand	Species	Tissue/Cell Type	Binding Affinity (Ki/Kd, nM)	Reference
PK 11195	Human	Brain	4.3 - 6.6 (Kd)	[4]
Human	Platelets	~9.3 (Ki)	[1]	
Rat	Brain	1.4 (Kd)	[4]	
Rat	Aortic Smooth Muscle	8.9 (Ki)		
Rat	Platelets	High Affinity	[5]	
Ro5-4864	Rat	Aortic Smooth Muscle	6.1 (Ki)	[6]
Murine	Microglial Cell Line (BV-2)	4.4 (Kd)	[7]	
Mouse	Thymoma Cells	4.4 (Kd)	[8]	
PBR28	Human	Brain (High Affinity Binders)	~4 (Ki)	[9]
Human	Brain (Low Affinity Binders)	~200 (Ki)	[10] [9]	
DPA-714	Rat	Brain (Neuroinflammation Model)	High Affinity	[11]
Mouse	Cancer and Inflammation Models	High Affinity	[12]	

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of TSPO ligand performance. Below are representative methodologies for key experiments.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound against [3H]PK 11195 for TSPO.

1. Membrane Preparation:

- Homogenize tissue (e.g., brain cortex) or cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a suitable method (e.g., BCA assay).

2. Binding Assay:

- In a 96-well plate, add the following in triplicate:
 - 50 µL of membrane preparation (typically 50-100 µg of protein).
 - 50 µL of various concentrations of the unlabeled test compound.
 - 50 µL of [3H]PK 11195 at a final concentration close to its K_d (e.g., 1-5 nM).
- For total binding, add 50 µL of assay buffer instead of the test compound.
- For non-specific binding, add a high concentration of unlabeled PK 11195 (e.g., 10 µM).
- Incubate the plate at room temperature for 60-90 minutes.

3. Filtration and Scintillation Counting:

- Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro TSPO Functional Assay: Pregnenolone Production

This assay measures the ability of TSPO ligands to stimulate the synthesis of pregnenolone, a key step in steroidogenesis.^{[2][13]}

1. Cell Culture:

- Culture a suitable steroidogenic cell line (e.g., rat C6 glioma cells or human U87MG glioblastoma cells) in appropriate media until they reach 80-90% confluency.

2. Ligand Treatment:

- Replace the culture medium with a serum-free medium containing the desired concentration of the TSPO ligand (e.g., **PK 11195**) or vehicle control.
- Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

3. Pregnenolone Quantification:

- Collect the cell culture supernatant.
- Measure the concentration of pregnenolone in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- Normalize the pregnenolone concentration to the total protein content of the cells in each well.

4. Data Analysis:

- Express the results as the percentage of pregnenolone production relative to the vehicle-treated control cells.
- Perform statistical analysis to determine the significance of the ligand-induced effects.

PET Imaging with [11C]-PK11195 for Neuroinflammation

This protocol provides a general workflow for in vivo imaging of TSPO expression in a rat model of neuroinflammation using Positron Emission Tomography (PET) with the radioligand [11C]-PK11195.[\[14\]](#)[\[15\]](#)[\[16\]](#)

1. Animal Model:

- Induce neuroinflammation in rats using a suitable model, such as unilateral intrastriatal injection of a neurotoxin (e.g., quinolinic acid) or induction of cortical spreading depression. [\[14\]](#)[\[15\]](#)
- Allow sufficient time for the inflammatory response to develop (typically several days).

2. Radiotracer Administration and PET Scan:

- Anesthetize the rat and place it in the PET scanner.
- Administer a bolus injection of [11C]-PK11195 intravenously via a tail vein catheter.
- Acquire dynamic PET data for 60-90 minutes.

3. Image Analysis:

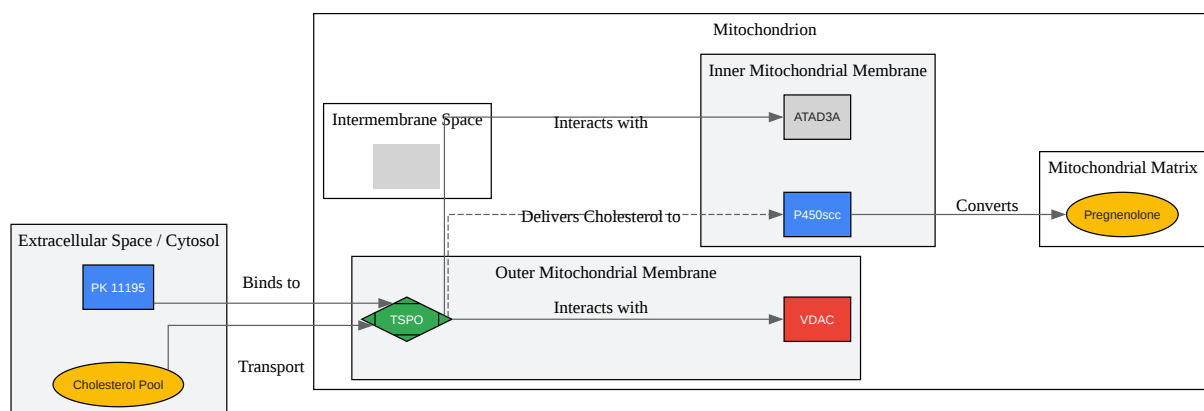
- Reconstruct the PET images and co-register them with an anatomical reference image (e.g., MRI).
- Define regions of interest (ROIs) in the inflamed area (e.g., the lesioned striatum) and a reference region with low TSPO expression (e.g., the cerebellum).
- Generate time-activity curves (TACs) for each ROI.
- Quantify the radiotracer binding using kinetic modeling (e.g., a two-tissue compartment model) or a simplified reference tissue model to estimate the binding potential (BPND).

4. Blocking Study (for specificity):

- In a separate cohort of animals, pre-treat with a high dose of unlabeled **PK 11195** before the administration of [11C]-PK11195 to demonstrate the specificity of the radiotracer binding to TSPO.

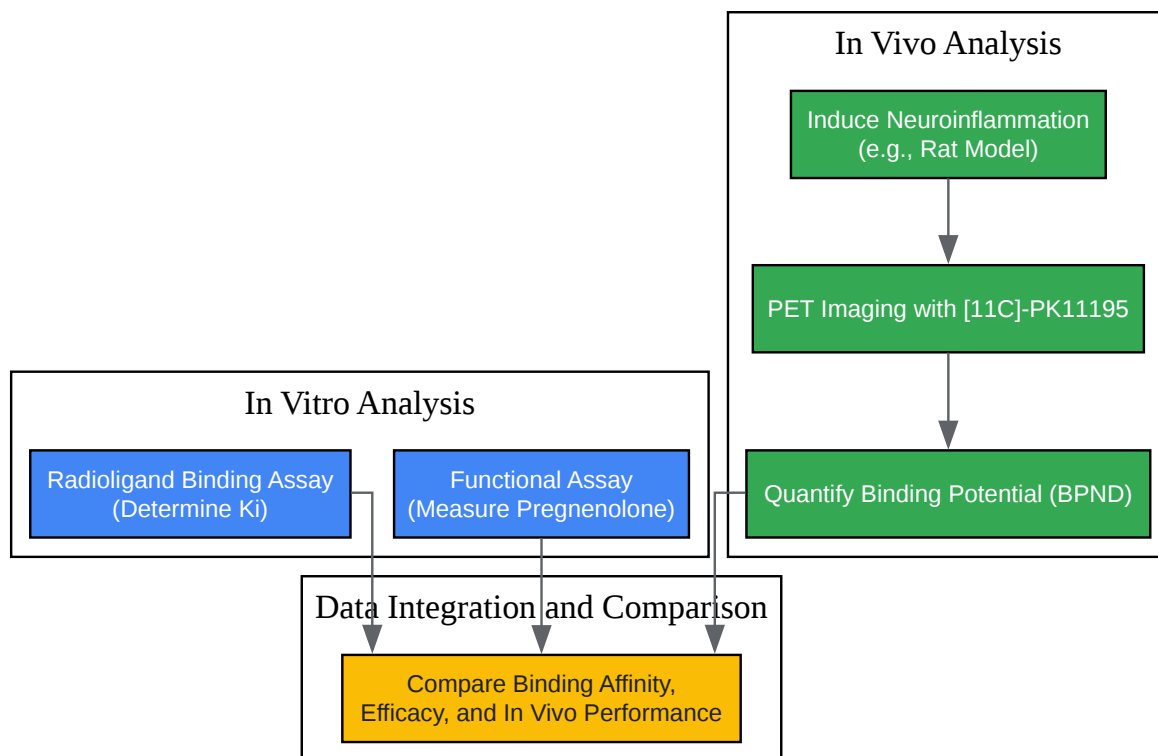
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the TSPO signaling pathway and a typical experimental workflow.



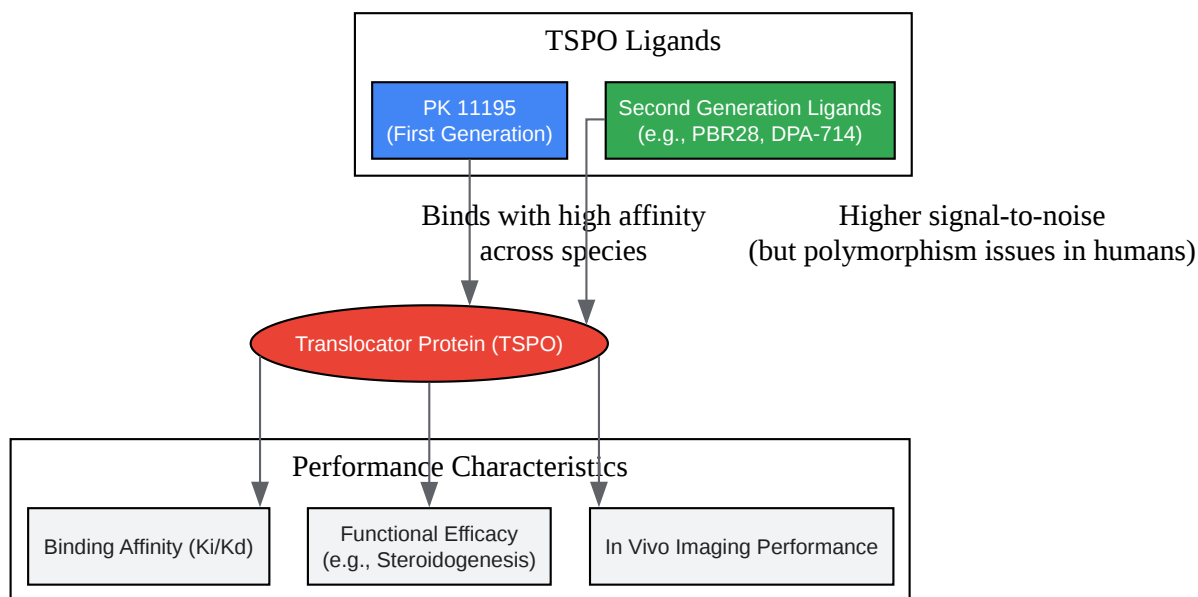
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A simplified diagram of the TSPO signaling pathway in steroidogenesis.



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A typical experimental workflow for evaluating TSPO ligands.



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Logical relationship of **PK 11195** to other TSPO ligands.

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